3-(Cyclobutylamino)propionitrile
Description
3-(Cyclobutylamino)propionitrile is a nitrile derivative featuring a cyclobutylamine substituent. Its structure comprises a cyclobutyl group attached to the amino nitrogen, with a propionitrile backbone (general formula: R-NH-CH₂-CH₂-CN, where R = cyclobutyl). This molecule is likely utilized in organic synthesis and pharmaceutical research, similar to other amino-substituted propionitriles.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-(cyclobutylamino)propanenitrile |
InChI |
InChI=1S/C7H12N2/c8-5-2-6-9-7-3-1-4-7/h7,9H,1-4,6H2 |
InChI Key |
NAHOQKLEEQBXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Cyclobutylamino)propionitrile with structurally related propionitrile derivatives, focusing on molecular characteristics, applications, and toxicity.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Cyclobutyl’s larger ring may confer greater stability compared to cyclopropyl . Aromatic Substituents: Benzyl and 4-hydroxyphenyl groups increase lipophilicity, making these compounds suitable for pharmaceutical applications (e.g., drug intermediates or receptor-targeting agents) . Nitroso Functionalization: The nitroso group in MNPN drastically alters toxicity, rendering it a potent carcinogen via DNA methylation .
Toxicity Trends Alkylamino Derivatives: Linear or small cyclic amines (e.g., methylamino, cyclopropylamino) exhibit lower hazards, with toxicity primarily linked to ingestion or skin exposure . Nitroso Compounds: MNPN’s carcinogenicity underscores the risk of nitroso functional groups, which are known to form DNA adducts . Aromatic Amines: Benzylamino derivatives pose inhalation risks, likely due to volatility or metabolic activation .
Physical Properties Solubility: Methylamino and hydroxyl-substituted derivatives show higher water solubility, facilitating biological applications . Volatility: Dimethylamino propionitrile’s VOC status suggests environmental mobility, necessitating controlled handling .
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